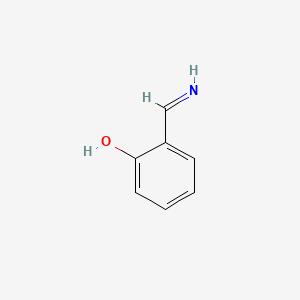

Salicylaldehyde imine

Übersicht

Beschreibung

Salicylaldehyde imine is phenol with an iminomethyl substituent at the 2-position; the parent of the class of salicylaldehyde imines.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Salicylaldehyde imine and its derivatives have shown promising biological activities, making them valuable in drug development.

1.1 Antimicrobial Activity

Research has indicated that salicylaldehyde-derived imines possess antimicrobial properties. For instance, studies have demonstrated that certain salicylaldehyde-based compounds exhibit potent activity against various bacterial strains, thus providing a potential avenue for developing new antibiotics .

1.2 Anti-inflammatory and Analgesic Properties

this compound derivatives have been evaluated for their anti-inflammatory and analgesic effects. A study focused on salicylaldehyde 2-chlorobenzoyl hydrazone revealed significant inhibition of nociceptive responses in animal models, suggesting their potential as analgesics . The coordination of these compounds with zinc(II) enhanced their pharmacological profiles, indicating that metal complexes of salicylaldehyde imines could serve as effective therapeutic agents .

1.3 Cancer Therapy

Imines derived from salicylaldehyde have been explored for their anticancer properties. They function as pharmacophores that can interact with biological targets involved in cancer progression. The synthesis of novel therapeutic imines is gaining attention for treating various malignancies due to their ability to inhibit tumor cell proliferation .

Organic Synthesis

This compound plays a crucial role as an intermediate in organic synthesis, particularly in the formation of complex molecules.

2.1 Asymmetric Synthesis

Copper-catalyzed reactions involving salicylaldehyde-derived imine esters have been successfully employed to produce chiral amino acid derivatives with high yields and enantiomeric excess . This highlights the utility of salicylaldehyde imines in asymmetric synthesis, which is vital for creating enantiomerically pure compounds used in pharmaceuticals.

2.2 Cascade Reactions

Salicylaldehyde imines are utilized in cascade reactions that allow for the rapid assembly of complex molecular architectures. These reactions facilitate the formation of multiple bonds and rings in a single synthetic step, demonstrating the efficiency of salicylaldehyde imines in synthetic organic chemistry .

Materials Science

The unique properties of this compound make it suitable for applications in materials science.

3.1 Supramolecular Chemistry

Salicylaldehyde imines are integral to supramolecular chemistry due to their ability to form dynamic covalent bonds. They are used in constructing complex materials that can respond to environmental stimuli through reversible bond formation . This dynamic nature is exploited in designing smart materials with potential applications in sensors and drug delivery systems.

3.2 Dynamic Covalent Chemistry

The imine bond's role in dynamic covalent chemistry allows for the manipulation of molecular structures under specific conditions. Salicylaldehyde imines can participate in exchange reactions that are useful for developing responsive materials and systems .

Case Studies

Analyse Chemischer Reaktionen

Formation and Structural Features

Salicylaldehyde imine is synthesized via nucleophilic addition of a primary amine to salicylaldehyde, followed by dehydration (Figure 1). The reaction is acid-catalyzed and reversible, with equilibrium driven by water removal . Key structural characteristics include:

-

Intramolecular hydrogen bonding : The ortho-hydroxy group forms a strong hydrogen bond with the imine nitrogen, stabilizing the planar geometry and enhancing tautomeric stability .

-

Tautomerism : In crystalline states, methoxy-substituted derivatives exhibit keto-enol equilibrium, with keto forms stabilized by dimerization .

Table 1: Structural Effects on Tautomerism in Salicylaldehyde Imines

| Substituent Position | Dominant Tautomer | Stabilization Mechanism |

|---|---|---|

| Ortho/para methoxy | cis-Keto | Dimerization via H-bonding |

| Meta methoxy | Enol | Resonance stabilization |

a) Hydrolysis

Imine hydrolysis regenerates salicylaldehyde and the parent amine under acidic conditions (pH < 3–4), proceeding via a PADPED mechanism (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation) .

b) Asymmetric Catalysis

This compound esters participate in copper-catalyzed propargylic substitutions, yielding chiral amino acid derivatives with up to 94% enantiomeric excess. The ortho-hydroxy group stabilizes the azomethine ylide intermediate through intramolecular hydrogen bonding .

Reaction Example :

c) Cyclization and Heterocycle Formation

-

2-Iminochromene Synthesis : Condensation with malononitrile under basic conditions (Na₂CO₃/H₂O) affords 2-iminochromenes in 62–100% yields .

-

Spirocyclic Compounds : Three-component reactions with isatoic anhydride and isatins yield spiro[indoline-3,2′-quinazoline] derivatives catalyzed by alum .

Biological Activity

Sulfonamide-salicylaldehyde imines exhibit bactericidal effects against methicillin-resistant Staphylococcus aureus (MRSA) and trimethoprim-resistant strains (MIC = 3.91 μM). Unlike parent sulfonamides, these imines avoid cross-resistance due to structural modifications .

Advanced Reaction Pathways

Eigenschaften

IUPAC Name |

2-methanimidoylphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO/c8-5-6-3-1-2-4-7(6)9/h1-5,8-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPELEZSCHIEMAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00418888 | |

| Record name | NSC92396 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00418888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.14 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3117-61-1 | |

| Record name | 2-(Iminomethyl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3117-61-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC92396 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92396 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC92396 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00418888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.